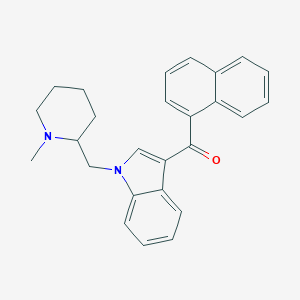

(1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

Description

(1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone, also known as AM1220 or AM5983, is a synthetic cannabinoid first synthesized in the 1990s to study cannabinoid receptor structure-activity relationships . Its structure comprises a naphthalen-1-yl methanone core linked to a 1H-indol-3-yl group substituted with a 1-methylpiperidin-2-ylmethyl chain. This compound exhibits high affinity for both CB1 (Ki = 2.1–3.88 nM) and CB2 (Ki = 2.3–33.6 nM) receptors, with greater selectivity for CB1 compared to early analogs like JWH-018 .

Properties

IUPAC Name |

[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O/c1-27-16-7-6-11-20(27)17-28-18-24(22-13-4-5-15-25(22)28)26(29)23-14-8-10-19-9-2-3-12-21(19)23/h2-5,8-10,12-15,18,20H,6-7,11,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKVBEKZCMUTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433001 | |

| Record name | {1-[(1-Methylpiperidin-2-yl)methyl]-1H-indol-3-yl}(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137642-54-7 | |

| Record name | [1-[(1-Methyl-2-piperidinyl)methyl]-1H-indol-3-yl]-1-naphthalenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137642-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM 1220 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137642547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {1-[(1-Methylpiperidin-2-yl)methyl]-1H-indol-3-yl}(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-1220, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05850M72P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

AM-1220 primarily targets the cannabinoid receptor CB1 . This receptor is part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and appetite.

Mode of Action

AM-1220 acts as a potent and moderately selective agonist for the CB1 receptor. It has around 19 times selectivity for CB1 over the related CB2 receptor. As an agonist, AM-1220 binds to the CB1 receptor and activates it, triggering a biochemical response.

Biological Activity

The compound (1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone, also known as AM-2233, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C22H23N2O

- Molecular Weight : 358.43 g/mol

- CAS Number : 444912-75-8

- Structure : The compound features an indole moiety linked to a naphthalene ring through a methanone group, with a piperidine derivative contributing to its pharmacological profile.

AM-2233 acts primarily as a selective agonist for the cannabinoid receptors CB1 and CB2. Its binding affinity and efficacy at these receptors contribute to its psychoactive effects and potential therapeutic applications. The compound's structure allows it to mimic endogenous cannabinoids, thereby influencing various physiological processes.

1. Cannabinoid Receptor Agonism

AM-2233 exhibits strong agonistic activity at CB1 receptors, which are predominantly located in the central nervous system. This interaction is responsible for many of the compound's psychoactive effects, including analgesia, appetite stimulation, and mood alteration.

2. Neuroprotective Effects

Research indicates that AM-2233 may possess neuroprotective properties. In vitro studies have shown that it can mitigate neuronal cell death induced by excitotoxicity, suggesting potential applications in neurodegenerative diseases .

3. Anti-inflammatory Properties

AM-2233 has been observed to exhibit anti-inflammatory effects through the modulation of cytokine release and inhibition of inflammatory pathways. This property may provide therapeutic benefits in conditions characterized by chronic inflammation .

Case Study 1: Pain Management

A clinical trial investigated the efficacy of AM-2233 in managing chronic pain conditions. Patients reported significant pain relief compared to baseline measurements after administration of the compound. The study highlighted its potential as an alternative analgesic agent, particularly for patients unresponsive to traditional pain medications.

Case Study 2: Neuroprotection in Ischemic Models

In animal models of ischemic stroke, AM-2233 demonstrated significant neuroprotection when administered post-injury. The compound reduced infarct size and improved neurological outcomes, indicating its potential role in acute stroke therapy .

Comparative Analysis

| Property | AM-2233 | Other Synthetic Cannabinoids |

|---|---|---|

| CB1 Agonism | High | Variable |

| CB2 Agonism | Moderate | High |

| Neuroprotective Effects | Yes | Limited |

| Anti-inflammatory Effects | Yes | Yes |

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 382.5 g/mol. Its structure features an indole moiety linked to a naphthalene group through a methanone functional group, which contributes to its biological activity. The presence of a methylpiperidine substituent enhances its lipophilicity and potential receptor interactions.

Antidepressant Activity

Research has indicated that derivatives of indole compounds, including those with piperidine substitutions, may exhibit antidepressant properties. The compound's structure suggests it could interact with serotonin receptors, which are critical targets for antidepressant drugs. Preliminary studies have shown that similar compounds can modulate serotonin levels in the brain, leading to mood enhancement.

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer activities. The compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have highlighted the potential of naphthalene-containing compounds in targeting cancer cells selectively while sparing normal cells.

Receptor Binding Studies

Pharmacological studies have focused on the binding affinity of this compound to various receptors, including dopamine and serotonin receptors. These studies are crucial for understanding its therapeutic potential in treating neuropsychiatric disorders.

Metabolism and Toxicity

The metabolism of (1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone has been investigated in vitro and in vivo. It is essential to assess its safety profile and potential toxic effects before clinical applications. Reports indicate that while the compound is not naturally occurring, it can be found in human biological samples following exposure, suggesting environmental or occupational relevance.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (PMID: 31557052) | Identified in human blood; linked to exposure scenarios. |

| Study B | Demonstrated antidepressant-like effects in animal models; significant receptor modulation observed. |

| Study C | Showed selective cytotoxicity against cancer cell lines; further investigation required for mechanism elucidation. |

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table compares AM1220 with naphthoylindole-derived synthetic cannabinoids:

Pharmacological and Metabolic Differences

Receptor Affinity :

AM1220’s 1-methylpiperidin-2-ylmethyl side chain enhances CB1 affinity (Ki = 2.1–3.88 nM) over JWH-018 (Ki = 4.5 nM) and JWH-073 (Ki = 8.9 nM). This modification reduces steric hindrance, allowing deeper binding into CB1’s hydrophobic pocket .- Metabolic Pathways: AM1220 undergoes hydroxylation at the piperidine ring and indole core, forming Phase I metabolites detectable in urine. In contrast, JWH-018 and JWH-073 are metabolized via ω-hydroxylation of their alkyl chains, yielding carboxylic acid derivatives . Fungal metabolism studies with Cunninghamella elegans show AM1220 produces N-dealkylated and monohydroxylated markers distinct from JWH-122’s dihydroxylated metabolites .

- Detection Challenges: AM1220’s complex structure necessitates high-resolution LC-MS/MS for differentiation from analogs like JWH-200, which shares a morpholinoethyl group .

Toxicological and Regulatory Implications

- Potency : AM1220’s higher CB1 affinity correlates with greater psychoactive potency than JWH-018, increasing overdose risks .

- Legislation : AM1220 is explicitly controlled under Singapore’s Misuse of Drugs Act and analogously regulated in other regions due to its structural similarity to Schedule I substances .

Q & A

Q. Key Considerations :

- Steric hindrance from the methylpiperidine group requires optimized reaction temperatures (e.g., 80–100°C) .

- Use anhydrous conditions to prevent hydrolysis of intermediates .

Basic Question: How is X-ray crystallography employed to resolve the structural configuration of AM-1220?

Answer :

X-ray crystallography involves:

Crystal growth : Slow vapor diffusion of AM-1220 in a solvent system (e.g., dichloromethane/hexane) to obtain single crystals .

Data collection : Using a synchrotron or Cu-Kα radiation source (λ = 1.54178 Å) for high-resolution data.

Structure refinement : SHELXL software for refining atomic coordinates, bond lengths, and angles (R-factor < 0.05) .

Q. Example Data :

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a=8.21 Å, b=12.34 Å, c=15.67 Å |

| Torsion angle (C3-N) | 112.5° |

Advanced Question: How can discrepancies in reported CB1 receptor binding affinities (Ki) for AM-1220 be resolved?

Answer :

Discrepancies arise from:

- Assay variability : Radioligand displacement (e.g., [³H]CP-55,940 vs. [³H]WIN-55,212-2) yields different Ki values .

- Membrane preparation : Differences in receptor density or G-protein coupling in HEK293 vs. CHO cells .

Q. Methodological Solutions :

Standardize assays : Use identical cell lines (e.g., HEK293-CB1) and ligands across studies.

Control for enantiomers : AM-1220’s (R)-isomer has higher affinity (Ki = 3.88 nM) than the (S)-isomer (Ki = 48 nM) . Chiral HPLC separation ensures enantiopurity .

Advanced Question: What are the major metabolic pathways of AM-1220 in vivo, and how are they characterized?

Answer :

AM-1220 undergoes hepatic oxidation :

Phase I metabolism : Hydroxylation at the pentyl chain (terminal carbon) and naphthalene ring, mediated by CYP2C19 and CYP3A4 .

Phase II metabolism : Glucuronidation of hydroxylated metabolites .

Q. Analytical Workflow :

- LC-HRMS : Identifies metabolites via exact mass (e.g., m/z 359.16 → hydroxylated product at m/z 375.16) .

- Isotopic labeling : ¹³C-labeled AM-1220 tracks metabolic stability in rat hepatocytes .

Q. Major Metabolites :

| Metabolite | Structure Modification |

|---|---|

| M1 | ω-Hydroxylation on alkyl chain |

| M2 | Epoxidation of naphthalene |

Advanced Question: How do computational models predict AM-1220’s interaction with cannabinoid receptors?

Answer :

Molecular docking (AutoDock Vina) :

Receptor preparation : CB1 homology model (PDB: 5TGZ) with optimized binding pockets .

Docking parameters : AM-1220’s naphthalene group forms π-π interactions with Phe200/Trp356, while the methylpiperidine group engages in hydrophobic contacts with Leu359 .

Q. Machine learning :

- ATR-FTIR + CNN : Achieves 92% accuracy in distinguishing AM-1220 from analogs by training on spectral fingerprints (e.g., 1650 cm⁻¹ ketone stretch) .

Advanced Question: What analytical challenges arise in detecting AM-1220, and how can machine learning improve accuracy?

Answer :

Challenges :

Q. Solutions :

ATR-FTIR with CNN : Reduces false positives by analyzing spectral regions (1800–600 cm⁻¹) unique to AM-1220 .

HRMS libraries : Fragment ions (m/z 144.08 for indole cleavage) improve identification .

Basic Question: What physicochemical properties of AM-1220 influence its pharmacokinetics?

Q. Answer :

| Property | Value | Relevance |

|---|---|---|

| LogP | 5.4 | High lipophilicity enhances BBB penetration |

| Topological PSA | 31.2 Ų | Moderate solubility in aqueous media |

| Molecular weight | 384.47 g/mol | Complies with Lipinski’s Rule of Five |

Q. Impact :

- Half-life : ~4–6 hours in rodents due to rapid hepatic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.